molecular formula C24H24N4O3S B3287121 2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 838101-46-5

2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B3287121
CAS No.: 838101-46-5
M. Wt: 448.5 g/mol
InChI Key: QPMSVKCYOZEBML-UHFFFAOYSA-N
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Description

2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound that features a benzimidazole and pyridine moiety connected via a sulfanyl linkage to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Pyridine Derivative Synthesis: The pyridine ring is often synthesized through cyclization reactions involving appropriate precursors such as β-ketoesters and ammonia.

    Thioether Linkage Formation: The sulfanyl linkage is introduced by reacting the benzimidazole and pyridine derivatives with a suitable thiolating agent, such as thiourea, under basic conditions.

    Acetamide Group Introduction: The final step involves the acylation of the sulfanyl-linked intermediate with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of an acylating agent like acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole or pyridine rings, converting them to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while nucleophilic substitutions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer, due to its potential bioactivity.

    Pharmacology: The compound could be used in the study of receptor-ligand interactions, enzyme inhibition, and other pharmacological assays.

    Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

    Biology: It can be used as a probe in biological studies to investigate cellular pathways and mechanisms.

Mechanism of Action

The mechanism by which 2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide exerts its effects is likely multifaceted:

    Molecular Targets: It may interact with various proteins, enzymes, or receptors, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Pyridine Derivatives: Nicotinamide and pyridoxine, which are essential vitamins.

    Thioether-Linked Compounds: Thioethers like methionine, an essential amino acid.

Uniqueness

What sets 2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide apart is its unique combination of structural motifs, which may confer distinct biological activities and chemical properties not found in simpler analogs.

Properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-30-20-10-9-16(14-21(20)31-2)11-13-25-22(29)15-32-24-17(6-5-12-26-24)23-27-18-7-3-4-8-19(18)28-23/h3-10,12,14H,11,13,15H2,1-2H3,(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMSVKCYOZEBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

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